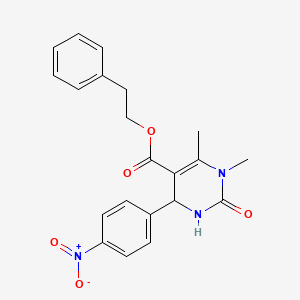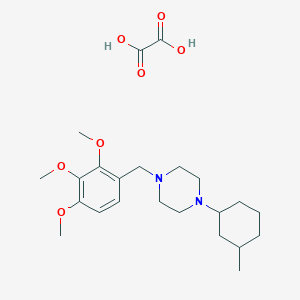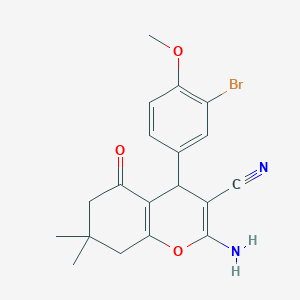![molecular formula C16H15N5O5 B5215992 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid
Descripción general
Descripción
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C16H15N5O5 and its molecular weight is 357.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid is 357.10731860 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Biological Activities and Medicinal Chemistry
Several studies have explored the biological activities of benzoic acid derivatives, including compounds structurally related to 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid. For instance, Chen et al. (2008) isolated new benzoic acid derivatives from the fruits of Melicope semecarpifolia, highlighting their potent inhibition on superoxide anion generation and elastase release by human neutrophils (Chen et al., 2008).
2. Synthesis and Pharmacological Applications
Peikov et al. (1995) studied the synthesis of ester derivatives of dimethylxanthines, including a compound similar to 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid, which showed a strong bronchodilating effect on guinea pig trachea (Peikov et al., 1995).
3. Crystallography and Chemical Properties
In crystallography, Carvalho et al. (2007) synthesized and crystallized a compound structurally related to 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid, providing insights into its molecular structure through hydrogen bonds and crystal formation (Carvalho et al., 2007).
4. Fluorescence and Optical Properties
Singh and Baruah (2017) investigated a derivative of benzoic acid, which demonstrated multiple tunable fluorescence emissions. This study is relevant as it illustrates the optical properties that could be associated with similar compounds like2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid (Singh & Baruah, 2017).
5. Synthesis and Application in Polymer Chemistry
Hattori et al. (1977) synthesized derivatives of purine bases, including compounds akin to 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid. They explored condensation polymerization, indicating potential applications in polymer chemistry and material science (Hattori et al., 1977).
6. Potential for Analgesic and Anti-inflammatory Applications
Zygmunt et al. (2015) investigated 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showcasing their significant analgesic and anti-inflammatory activity. This research suggests potential therapeutic applications for compounds structurally similar to 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid (Zygmunt et al., 2015).
7. Neuroprotective and MAO-B Inhibitory Activities
Mitkov et al. (2022) conducted a study on theophylline-7-acetyl semi- and thiosemicarbazide hybrids, similar in structure to 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid. They discovered that these compounds have neuroprotective effects and inhibit monoamine oxidase B (MAO-B), suggesting potential applications in neurological disorders (Mitkov et al., 2022).
Propiedades
IUPAC Name |
2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c1-19-13-12(14(23)20(2)16(19)26)21(8-17-13)7-11(22)18-10-6-4-3-5-9(10)15(24)25/h3-6,8H,7H2,1-2H3,(H,18,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOBLYWIIGITPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)

![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
